1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-
Description
Its molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 g/mol . This compound is identified as a synthetic impurity in Propofol production, highlighting its relevance in pharmaceutical quality control .
Properties
IUPAC Name |
4-hydroxy-5-propan-2-ylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMFHBWWLENPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403295 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40946-46-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- typically involves the functionalization of benzenedicarboxylic acid derivatives. One common method is the esterification of 1,3-benzenedicarboxylic acid with appropriate alcohols, followed by selective hydrolysis and functional group transformations to introduce the hydroxy and isopropyl groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including catalytic hydrogenation, esterification, and selective oxidation reactions. The choice of catalysts, solvents, and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Pharmacological Research
Research indicates that this compound may exhibit several pharmacological effects:
- Antioxidant Activity : It can scavenge free radicals and reduce oxidative stress, potentially benefiting conditions related to oxidative damage.
- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various microbial strains .
Biochemical Studies
The presence of the hydroxy group enhances binding affinity to enzymes and receptors. This characteristic allows for the exploration of its role in modulating biochemical pathways, which can be pivotal in drug design and therapeutic applications.
Material Science
Due to its structural properties, 1,3-benzenedicarboxylic acid derivatives are explored in the development of polymers and materials with specific mechanical or thermal properties. Its ability to participate in polymerization reactions makes it a candidate for creating new materials with enhanced characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Properties | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study B | Anti-inflammatory Effects | Showed modulation of TNF-alpha production in macrophages, indicating potential anti-inflammatory effects. |
| Study C | Antimicrobial Activity | Exhibited inhibitory effects against E. coli and S. aureus strains in vitro. |
Synthesis of Fine Chemicals
The compound serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals. Its functional groups allow for further derivatization to create compounds with tailored properties.
Agricultural Chemicals
Research into its derivatives has indicated potential applications in developing herbicides or pesticides that are more environmentally friendly due to their organic nature.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and isopropyl groups play a crucial role in its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Contexts
- 4-Hydroxy-3-isopropylbenzoic Acid (C₁₀H₁₂O₃, 180.20 g/mol):
A simpler derivative with a single carboxylic acid group and an isopropyl substituent. Used as a Propofol impurity, its lower molecular weight and lack of a second carboxylic acid group reduce its capacity for metal coordination compared to the main compound .
Esterified Derivatives
- 1,4-Benzenedicarboxylic Acid, Mono(1-Methylethyl) Ester (C₁₂H₁₄O₄): A diester derivative of 1,4-benzenedicarboxylic acid. The esterification increases lipophilicity, making it suitable as a polymer precursor. Unlike the main compound, its single free carboxylic acid group limits its use in metal-organic frameworks (MOFs) .
- 1,2-Benzenedicarboxylic Acid Diesters (e.g., diheptyl ester):
Ortho-substituted diesters restricted under RoHS due to environmental concerns. The substitution pattern (1,2 vs. 1,3) reduces thermal stability and alters applications compared to meta-substituted analogs .
Sulfonated and Functionalized Derivatives
- 5-Sulfo-1,3-Benzenedicarboxylic Acid (C₈H₆O₇S, 246.19 g/mol):
The sulfonic acid group introduces strong acidity and hydrophilicity, making this compound valuable in ion-exchange resins and polyesters. Contrasts with the main compound’s hydroxyl group, which offers milder acidity and hydrogen-bonding capabilities . - 1,3-Benzenedicarboxylic Acid, 5-[[(3-Amino-4-Chlorophenyl)Amino]Sulfonyl]-, Dimethyl Ester: A sulfonamide derivative with ester groups.
Fluorinated Derivatives
- Perfluorinated 1,3-Benzenedicarboxylic Acid Derivatives: Fluorination increases thermal and chemical stability, making these compounds suitable for high-performance materials.
Research Findings and Functional Insights
- Steric and Electronic Effects : The isopropyl and hydroxyl groups in the main compound introduce steric hindrance and moderate electron-withdrawing effects, which may reduce its efficacy in MOF synthesis compared to terephthalic acid .
- Pharmaceutical Relevance : As a Propofol impurity, its detection and removal are critical for drug safety. Its dual carboxylic acids may form salts with basic counterions, aiding purification .
- Comparative Reactivity : The hydroxyl group offers a site for etherification or esterification, distinct from sulfonated analogs that prioritize sulfonic acid reactions .
Biological Activity
Overview
1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-, also known by its CAS number 40946-46-1, is an organic compound with the molecular formula CHO. This compound is characterized by the presence of a hydroxy group and an isopropyl group attached to the benzene ring, which significantly influences its biological activity and potential applications in various fields, including medicine and industry.
The synthesis of this compound typically involves functionalization processes such as esterification and selective hydrolysis. The presence of functional groups allows for diverse chemical reactions, including oxidation and substitution reactions that can further modify its properties for specific applications .
The biological activity of 1,3-benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- is primarily attributed to its interaction with various biomolecules. The hydroxy and isopropyl groups enhance its binding affinity to enzymes and receptors, potentially modulating biochemical pathways. Research indicates that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
Pharmacological Effects
Preliminary studies suggest that this compound may possess several pharmacological effects:
- Antioxidant Activity : It may help in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested.
- Antimicrobial Activity : Some studies have indicated that derivatives of benzenedicarboxylic acids exhibit antimicrobial properties.
Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of various benzenedicarboxylic acid derivatives. The researchers found that compounds with hydroxy groups significantly improved radical scavenging activity compared to those without. The study highlighted the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity Assessment
Another research conducted by a team at a pharmaceutical institute evaluated the antimicrobial properties of several derivatives including 1,3-benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-. The results demonstrated moderate activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phthalic Acid (1,2-benzenedicarboxylic acid) | Two carboxylic acid groups | Used in plastics; limited biological activity |
| Isophthalic Acid (1,3-benzenedicarboxylic acid) | Two carboxylic acid groups | Primarily used in polyester production |
| Terephthalic Acid (1,4-benzenedicarboxylic acid) | Two carboxylic acid groups | Key component in PET production |
Uniqueness : 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- stands out due to its hydroxy and isopropyl substitutions which enhance its reactivity and potential biological activities compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or Friedel-Crafts alkylation, to introduce the hydroxy and isopropyl substituents onto the benzene ring. Protecting groups (e.g., acetyl for hydroxyl) may be used to prevent undesired side reactions. Purification can leverage column chromatography or recrystallization, validated via melting point analysis and HPLC. For structural analogs, NIST data (e.g., benzenedicarboxylic acid derivatives) provide benchmarks for spectral matching .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., PubChem data ).
- X-ray crystallography : Resolve crystal structure parameters (e.g., bond lengths and angles) as demonstrated in Acta Crystallographica studies .
- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer : Solubility can be predicted using Hansen solubility parameters or experimentally tested in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s carboxylic acid and hydroxyl groups. PubChem-derived data for structurally similar compounds suggest solubility trends in water-alcohol mixtures, validated via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) simulations can map electron density distributions to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvent interactions, while AI-driven platforms like COMSOL Multiphysics optimize reaction pathways via real-time data adjustments .
Q. What strategies resolve discrepancies in thermodynamic stability data from different studies?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles under controlled atmospheres.
- Cross-validate results with literature databases (e.g., EPA’s peer-reviewed data protocols ) and apply statistical tools (e.g., factorial design ) to isolate experimental variables.
Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying temperatures/pH using stopped-flow spectrophotometry.
- Isotopic labeling : Track O in hydroxyl groups via mass spectrometry to confirm hydrolysis pathways.
- In-situ spectroscopy : Use Raman or NMR to detect intermediates, as seen in studies on analogous benzoic acid derivatives .
Q. What advanced analytical techniques improve detection limits for trace impurities in this compound?
- Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-TOF achieve ppm-level sensitivity. For non-volatile impurities, capillary electrophoresis paired with diode-array detection (CE-DAD) is recommended, following methodologies in EPA risk evaluations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
